molecular formula C11H13N5O B2830675 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034269-66-2

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2830675
CAS RN: 2034269-66-2
M. Wt: 231.259
InChI Key: HSSCILGBCBJILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as AZD8055, is a small molecule inhibitor that targets the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that regulates cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurodegeneration. AZD8055 has been extensively studied for its potential therapeutic applications in these diseases.

Scientific Research Applications

Antibacterial Agents

Nitrogen-carbon-linked (azolylphenyl)oxazolidinone derivatives, including those with pyrrole and triazole moieties, have been prepared to expand the antibacterial spectrum to include Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. Various substituents on the azole moieties significantly affect antibacterial activity, with certain analogues demonstrating dramatic improvements against both Gram-positive and Gram-negative bacteria (Genin et al., 2000).

Antitumor Antibiotics

The coupling of azetidinone-substituted alkenes has led to the synthesis of imine-, triazoline-, or aziridine-containing pyrrolo[1,4]benzodiazepines (PBDs), which are a potent class of antitumor antibiotics (Hemming et al., 2014).

Synthesis Methodologies

An expedient iodine-catalyzed synthesis method for 3-pyrrole-substituted 2-azetidinones has been developed. This method leverages molecular iodine under microwave irradiation, facilitating the synthesis of various 3-pyrrole-substituted 2-azetidinones with a range of substituents, demonstrating the versatility and efficiency of this approach in generating potentially bioactive compounds (Bandyopadhyay et al., 2012).

Antimicrobial and Cytotoxic Activity

Compounds derived from 4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide have shown significant antimicrobial activity, including against Mycobacterium tuberculosis. This research highlights the potential of these compounds in addressing infectious diseases and possibly contributing to the development of new antimicrobial agents (Joshi et al., 2013).

Azacoronene Derivatives

Research on pyrrole-fused azacoronene derivatives has investigated their optical and electronic properties. This work contributes to understanding the influence of structural modification on the properties of these compounds, which could be beneficial for developing materials with specific optical or electronic characteristics (Takase et al., 2013).

properties

IUPAC Name

2-pyrrol-1-yl-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c17-11(9-14-4-1-2-5-14)15-7-10(8-15)16-6-3-12-13-16/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSCILGBCBJILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

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